2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
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Overview
Description
The compound “2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, which is a type of organic compound that is useful as immunomodulators .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material. The process involved alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . Another synthesis method involves a palladium-catalyzed highly enantioselective intramolecular O-arylation for the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols based on an asymmetric desymmetrization strategy .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, a compound with a similar structure, has been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. A palladium-catalyzed highly enantioselective intramolecular O-arylation for the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols has been established based on an asymmetric desymmetrization strategy .Scientific Research Applications
Synthesis and Structural Dynamics
The synthesis of partially hydrogenated functionalized helicenes and oxa[5]helicenes, including compounds similar to the one , has been developed through base-catalyzed ring transformation. This method provides easy access to functionalized helicenes and heterohelicenes, opening new perspectives for further exploration in materials science and organic synthesis (Goel et al., 2011).
Mechanistic Insights into Functionalization Reactions
The cross-dehydrogenative coupling (CDC) mechanisms between coumarin and acetonitrile (or acetone) have been investigated, providing insights into the functionalization of acetonitrile or acetone with coumarins. This research elucidates the potential for creating novel compounds through CDC reactions, which could be applicable in various fields, including medicinal chemistry and materials science (Zhou, 2020).
Antioxidant Activity
The compound "2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile" was used as a key intermediate for synthesizing heterocycles, including pyrazoles and thiophene derivatives, which showed antioxidant activity nearly equal to ascorbic acid. This suggests the potential for designing antioxidant agents based on acetonitrile derivatives, which could have applications in pharmaceuticals and nutraceuticals (El‐Mekabaty, 2015).
Emission Properties
The synthesis and characterization of new compounds based on 2-heteroarylcyanoximes and their monovalent thallium(i) complexes have been reported. These compounds exhibit strong room temperature blue emission in the solid state, highlighting their potential for applications in optoelectronic devices and as fluorescent markers in biological imaging (Ilkun et al., 2008).
Novel Bis(chromenes) Synthesis
Research into the cyclocondensation reaction of bis(2-hydroxybenzaldehyde) with acetonitrile derivatives has led to the synthesis of novel bis(chromenes) incorporating piperazine moiety. These compounds' structures were elucidated, indicating potential applications in medicinal chemistry and materials science (Mekky & Sanad, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study of similar compounds could involve further investigation into their synthesis, properties, and potential applications. For instance, the development of more efficient and enantioselective methods for the synthesis of these compounds could be a promising area of research . Additionally, further studies could explore their potential uses as immunomodulators or in other applications.
Properties
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5/c20-5-6-22-13-2-3-14-17(10-13)25-11-15(19(14)21)12-1-4-16-18(9-12)24-8-7-23-16/h1-4,9-11H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOPPQBEOPYJNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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